Photochromic Keto-Enol Tautomerization: 2,3-Phenazinediol vs. Protected Derivatives
2,3-Phenazinediol (PD1) exhibits reversible photochromism via excited-state intermolecular proton transfer (ESInterPT) at 77 K, transforming from colorless enol to orange keto form upon 385 nm irradiation. This behavior is absent in its methoxymethyl-protected derivatives [1].
| Evidence Dimension | Photochromic response (color change upon 385 nm irradiation at 77 K) |
|---|---|
| Target Compound Data | Colorless (enol) → orange (keto) |
| Comparator Or Baseline | Methoxymethyl-protected derivatives (e.g., PD2-E): No photochromism |
| Quantified Difference | Qualitative presence vs. absence |
| Conditions | Glassy matrix at 77 K; λ_irr = 385 nm |
Why This Matters
This photochromic property is unique to the free 2,3-diol structure and enables applications in molecular switches and optical data storage that cannot be achieved with protected or alternative phenazine derivatives.
- [1] Ohira, K., Kozuka, K., Kaneda, N., Yamamoto, M., Imato, K., & Ooyama, Y. (2024). Photochromism of phenazine-2,3-diol derivatives through excited state intermolecular proton transfer based on keto-enol tautomerization. Organic & Biomolecular Chemistry, 22(20), 4077-4088. View Source
